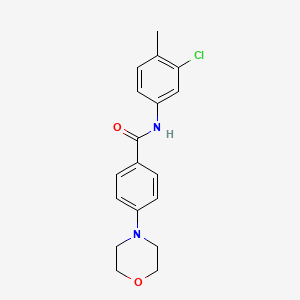

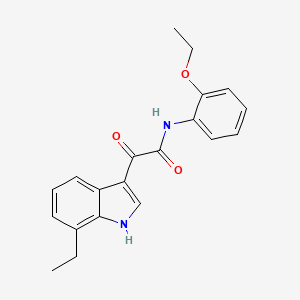

![molecular formula C12H13N5O2S B4582209 N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4582209.png)

N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide typically involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reaction with various aromatic aldehyde to afford derivatives. These procedures are characterized by their efficiency and the structural versatility of the products obtained, showcasing a broad applicability in synthetic chemistry (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide is typically confirmed using spectroscopic methods such as 1H NMR and IR spectroscopy. These techniques provide detailed insights into the molecular architecture, aiding in the understanding of the compound's reactivity and properties (Geng et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide derivatives are explored through various reactions, including cyclisation and condensation reactions. These compounds exhibit a range of biological activities, which are often evaluated through antimicrobial screening. Their reactivity is further characterized by their ability to undergo transformations under specific conditions, leading to novel compounds with potential biological applications (Pandya & Joshi, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in various domains. These properties are often determined through experimental methods and contribute to the understanding of the compound's behavior in different environments (Wang et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and stability under various conditions, are pivotal in determining the compound's utility in synthetic and application-oriented chemical processes. Studies focusing on the synthesis and reactivity of similar compounds reveal the potential of N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide in generating a variety of structurally diverse and functionally rich molecules (Mahyavanshi, Shukla, & Parmar, 2017).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesis of novel sulphonamide derivatives, including compounds with structures related to "N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide," has shown good antimicrobial activity. Computational calculations support the experimental results, providing a correlation between the antimicrobial activity and the chemical structure of these compounds (Fahim & Ismael, 2019).

Anticancer Agents

Research on 5-methyl-4-phenyl thiazole derivatives as anticancer agents revealed that substituting the thio)acetamides displayed selective cytotoxicity against human lung adenocarcinoma cells, suggesting their potential as therapeutic agents in cancer treatment (Evren et al., 2019).

Green Chemistry Synthesis

A green chemistry approach for synthesizing diverse N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives was reported. This method emphasizes water and eco-friendly catalysts, highlighting the biological potency of these compounds against cancer cell lines (Gondaliya & Kapadiya, 2021).

Cholinesterase Inhibition

Studies on new N-aryl derivatives of triazole-thioacetamide showed moderate to good activities against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases. This research opens the door to potential treatments for conditions like Alzheimer's disease (Riaz et al., 2020).

Molecular Docking Studies

Molecular docking studies of 1,2,4-triazole based compounds synthesized through a multistep reaction pathway demonstrated significant inhibitory activity against mushroom tyrosinase. These findings suggest potential applications in treating conditions like melanogenesis (Hassan et al., 2022).

Wirkmechanismus

Mode of Action

The exact mode of action of ZINC02870517 is currently unknown. Zinc is known to play a catalytic, structural, and regulatory role in numerous biological processes .

Biochemical Pathways

Zinc is known to be involved in numerous biochemical pathways, including those related to inflammation, oxidative stress, lipid, and glucose metabolism .

Pharmacokinetics

Zinc is generally known to be incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

Zinc is known to play a crucial role in growth and development, acting as a signaling factor . It takes part in the regulation of chronic inflammatory status, reduces oxidative stress, and participates in lipid, carbohydrate, and protein metabolism .

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2S/c1-8(18)15-9-2-4-10(5-3-9)16-11(19)6-20-12-13-7-14-17-12/h2-5,7H,6H2,1H3,(H,15,18)(H,16,19)(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNCCZZQBKUIOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

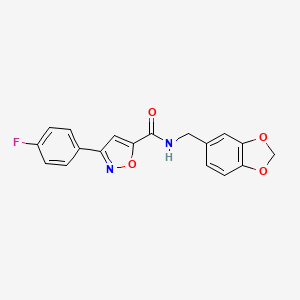

![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582133.png)

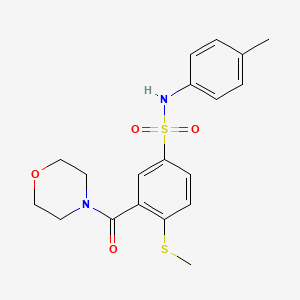

![3-{[(2-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582139.png)

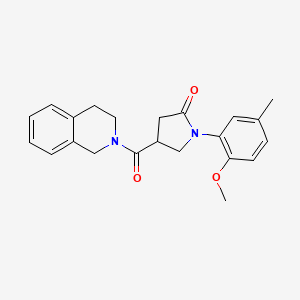

![N-{3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4582155.png)

![methyl 2-methyl-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4582157.png)

![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4582180.png)

![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4582187.png)

![4-{2-[4-(1-adamantylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4582201.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4582202.png)

![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582213.png)